molecular formula C24H19D6FNNaO4 B1191674 Fluvastatin D6 sodium

Fluvastatin D6 sodium

Cat. No. B1191674
M. Wt: 439.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fluvastatin D6 sodium is deuterium labeled Fluvastatin sodium, which is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMGCR).

Scientific Research Applications

Pharmacological Profile and Clinical Efficacy

Fluvastatin D6 sodium, classified under HMG-CoA reductase inhibitors or statins, primarily contributes to the management of hypercholesterolemia. Clinical trials have demonstrated its effectiveness in reducing serum levels of low-density lipoprotein (LDL)-cholesterol and total cholesterol. Furthermore, fluvastatin exhibits a favorable safety profile, with a lower incidence of adverse effects compared to other statins. Its distinct pharmacological properties, including a short systemic exposure time and rapid metabolism targeted to the liver, differentiate it from other statins (Garnett, 1996).

Non-Lipid-Related Mechanisms and Cardiovascular Benefits

Fluvastatin's role extends beyond cholesterol lowering. The statin has shown promise in slowing the progression of atherosclerotic coronary heart disease (CHD) and reducing cardiovascular morbidity and mortality. These benefits are not solely due to lipid-lowering effects but also involve non-lipid-related mechanisms or 'pleiotropic effects'. These include modulation of the mevalonate pathway, leading to reduced expression of adhesion molecules, immunomodulation, prevention of low-density lipoprotein oxidation, and effects on smooth muscle cell proliferation. Such actions contribute to plaque stabilization and an antithrombotic effect of fluvastatin (Corsini, 2000).

Drug Interactions and Pharmacokinetics

The pharmacokinetic profile of fluvastatin, including its metabolism and clearance, is influenced by its interaction with various metabolic enzymes and transporters. Understanding these interactions is crucial for predicting pharmacokinetic alterations and ensuring safe coadministration with other drugs. Fluvastatin is metabolized by CYP2C9, setting it apart from other statins like simvastatin, lovastatin, and atorvastatin, which are metabolized by CYP3A4. This distinction is essential for understanding drug-drug interactions and minimizing adverse effects (Shitara & Sugiyama, 2006).

properties

Molecular Formula

C24H19D6FNNaO4

Molecular Weight

439.48

Origin of Product

United States

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